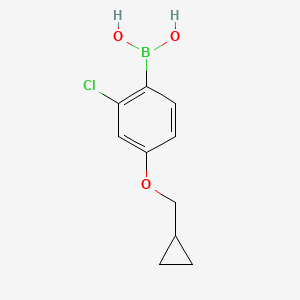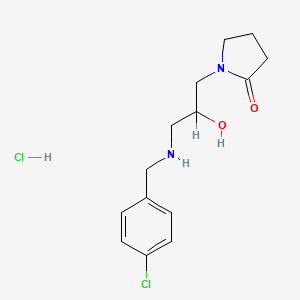
1-(3-(((4-Chlorophenyl)methyl)amino)-2-hydroxypropyl)-2-pyrrolidinone monohydrochloride
説明
The compound “1-(3-(((4-Chlorophenyl)methyl)amino)-2-hydroxypropyl)-2-pyrrolidinone monohydrochloride” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a carbonyl group . The molecule also has a 4-chlorophenyl group and an amino group, which are connected by a methyl bridge .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, and the pyrrolidinone ring could undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the amino group and the carbonyl group would likely make it polar and potentially soluble in polar solvents .科学的研究の応用
Transformation of Heterocyclic Reversible Monoamine Oxidase-B Inactivators
- Study Insight : This compound has been studied for its potential as a monoamine oxidase B (MAO-B) inhibitor, a relevant target in neurodegenerative diseases such as Parkinson's disease. A study by Ding and Silverman (1993) found that N-methylation of the compound transforms it from a reversible to an irreversible inhibitor of MAO-B (Ding & Silverman, 1993).
Synthesis and Structural Studies
- Study Insight : Bruderer et al. (1978) explored the synthesis and crystal structure of closely related compounds, providing insights into the chemical properties and potential applications in various fields including pharmaceuticals (Bruderer, Arnold, & Oberhänsli, 1978).
Anticonvulsant Enaminones
- Study Insight : A study by Kubicki, Bassyouni, and Codding (2000) investigated the crystal structures of anticonvulsant enaminones, compounds related to 1-(3-(((4-Chlorophenyl)methyl)amino)-2-hydroxypropyl)-2-pyrrolidinone monohydrochloride, highlighting their potential in the development of anticonvulsant drugs (Kubicki, Bassyouni, & Codding, 2000).
Synthesis of Pyrrolidin-2-Ones Derivatives
- Study Insight : Research by Rubtsova et al. (2020) delved into the synthesis of pyrrolidin-2-ones and their derivatives, emphasizing their significance in the synthesis of new medicinal molecules with improved biological activity. This aligns with the potential uses of the compound (Rubtsova et al., 2020).
Inhibition of Monoamine Oxidase
- Study Insight : Studies by Williams and Lawson (1998), and Ding and Silverman (1992) investigated the potential of similar compounds as monoamine oxidase inhibitors, suggesting potential therapeutic applications in neuropsychiatric disorders (Williams & Lawson, 1998); (Ding & Silverman, 1992).
将来の方向性
特性
IUPAC Name |
1-[3-[(4-chlorophenyl)methylamino]-2-hydroxypropyl]pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2.ClH/c15-12-5-3-11(4-6-12)8-16-9-13(18)10-17-7-1-2-14(17)19;/h3-6,13,16,18H,1-2,7-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWKUCMVYGPZTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(CNCC2=CC=C(C=C2)Cl)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941727 | |
| Record name | 1-(3-{[(4-Chlorophenyl)methyl]amino}-2-hydroxypropyl)pyrrolidin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(((4-Chlorophenyl)methyl)amino)-2-hydroxypropyl)-2-pyrrolidinone monohydrochloride | |
CAS RN |
198767-59-8 | |
| Record name | 2-Pyrrolidinone, 1-(3-(((4-chlorophenyl)methyl)amino)-2-hydroxypropyl)-, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198767598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-{[(4-Chlorophenyl)methyl]amino}-2-hydroxypropyl)pyrrolidin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




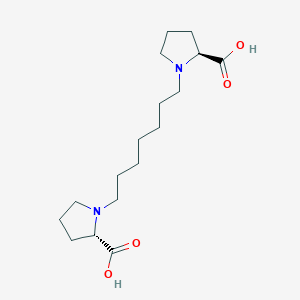

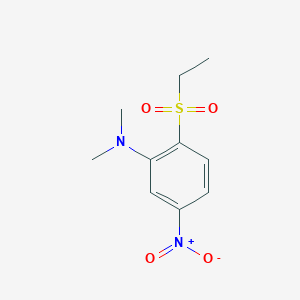
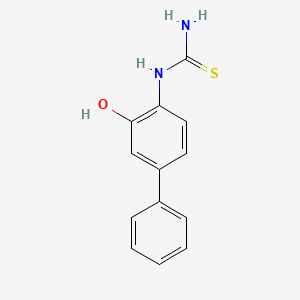




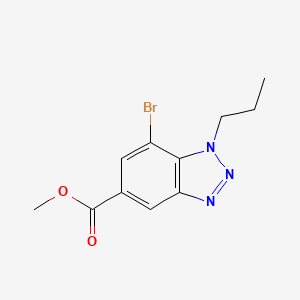
![N,N-Bis[(2-cyanophenyl)methyl]methanesulfonamide](/img/structure/B3060149.png)

![tert-Butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B3060153.png)
